3-isopropyl-5-methoxy-1-methyl-1H-pyrazole
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Overview
Description
3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features an isopropyl group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 1-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds . For instance, the reaction of 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid with methanol under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of transition-metal catalysts such as palladium or copper can facilitate the cyclization reactions under milder conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
- 1-Isopropyl-1H-pyrazole-3-carboxylic acid
Uniqueness
3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole is unique due to the presence of both isopropyl and methoxy groups, which can influence its reactivity and biological activity. The methoxy group, in particular, can enhance the compound’s lipophilicity and ability to cross biological membranes, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
5-methoxy-1-methyl-3-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)7-5-8(11-4)10(3)9-7/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXDEUKRJMUKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623116 |
Source
|
Record name | 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-59-8 |
Source
|
Record name | 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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